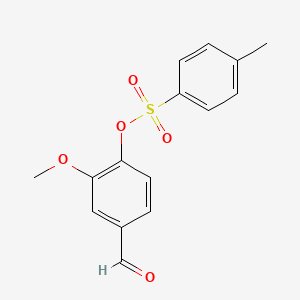

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves multi-step reactions starting from basic aromatic compounds. In one study, a series of sulfonamides were synthesized from 4-methoxyphenethylamine. The process began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further reacted with various alkyl/aralkyl halides to produce a range of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. The structural characterization of these derivatives was confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds, such as α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, which exists in multiple polymorphic forms. These forms include three trans configurations and one cis configuration. The study of these polymorphs has revealed insights into their stability and potential for non-linear optical applications due to their second-order nonlinear optical behavior .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated by their ability to undergo phase transformations under certain conditions. For instance, one of the polymorphic forms of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile undergoes a phase transformation upon heating, and mechanical damage can initiate a phase transformation between other forms. These transformations are indicative of the reactivity and stability of the molecular structures under different physical conditions .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points and phase stability, have been studied using calorimetric methods. For example, the most stable polymorph of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile has a melting point of 164.5 °C. The stability of the polymorphs varies with temperature, and their indefinite stability at room temperature makes them candidates for further development in applications like non-linear optics .

In another study, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65%. The structural determination of the product was performed using 1H and 13C NMR, HRMS, and IR, which are essential techniques for confirming the identity and purity of such chemical compounds .

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Noncovalent Interactions

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is studied for its role in supramolecular assembly, particularly focusing on the operational role of noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions in solid-state structures. Research has delved into the synthesis of this compound and similar ones, analyzing their crystal structures and the significance of halogen-bonding interactions, which are crucial for understanding their solid-state crystal structures. These studies utilize density functional theory (DFT) calculations and other molecular theories to characterize and confirm the stabilizing nature of these interactions in the compounds (Andleeb et al., 2018).

Synthesis and Characterization

The compound has been synthesized through various procedures, starting from commercially available materials. Its structures have been determined using techniques like NMR, HRMS, and IR, showcasing its relevance in chemical synthesis and the importance of understanding its structural components for further application in research and development (Pan et al., 2020).

Antimicrobial and Anticancer Properties

Related sulfones and sulfonic acid esters, including compounds similar to 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, have been examined for their selective antimalarial and anticancer properties. These studies provide insight into the potential therapeutic applications of these compounds and their relevance in the development of new treatments (Betts et al., 2006).

Corrosion Inhibition

The compound and its derivatives have been investigated for their inhibitory action on the corrosion of metals like aluminum in acidic mediums. These studies involve techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), providing valuable data on the compound's efficiency as a corrosion inhibitor and the mechanisms involved in this process (Ehsani et al., 2015; Ehsani & Shiri, 2016).

Molecular Docking and Computational Approaches

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate and its analogs have been subjects of in vitro, in silico, and computational studies. These studies involve synthesis, characterization, and the analysis of properties like antimicrobial activity. Molecular docking simulations are performed to understand the interactions at the molecular level, providing insights into the potential applications of these compounds in various fields (Murugavel et al., 2017).

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNIQOBWMMUIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365818 |

Source

|

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

CAS RN |

246224-09-9 |

Source

|

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

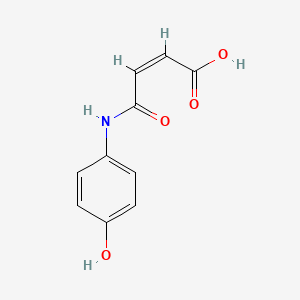

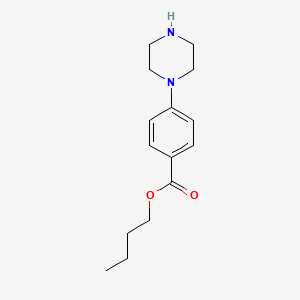

Q1: What is the spatial arrangement of the vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?

A1: The vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is not coplanar with the benzene ring. Instead, it forms a dihedral angle of 42.17° with the benzene ring []. This information is derived from the crystallographic data obtained during the study.

Q2: How does 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate arrange itself in solid state?

A2: The molecules of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate interact with each other through weak non-classical C—H⋯O hydrogen bonds. These interactions lead to the formation of a two-dimensional network in the crystal structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)